molecular formula C17H16N4O3 B5488684 2-[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B5488684
M. Wt: 324.33 g/mol
InChI Key: RJBARRYICARBIZ-UHFFFAOYSA-N
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Description

2-[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core, which is a key component of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 1,2,4-oxadiazole and isoindole, such as:

Uniqueness

What sets 2-[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione apart is its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-16-12-5-1-2-6-13(12)17(23)21(16)9-7-14-19-15(20-24-14)11-4-3-8-18-10-11/h1-4,8,10,12-13H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBARRYICARBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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